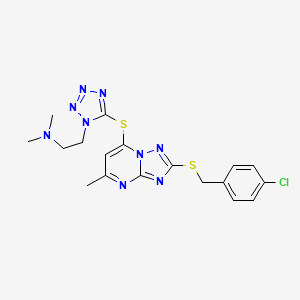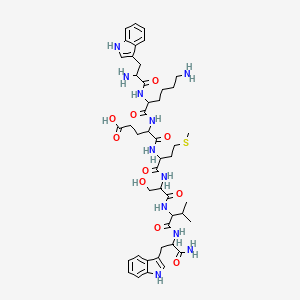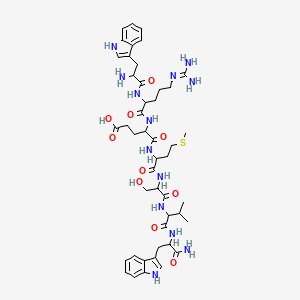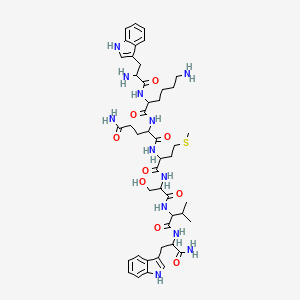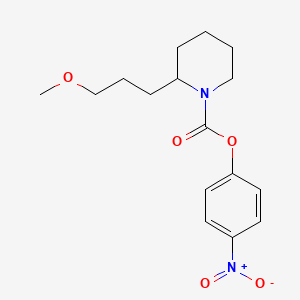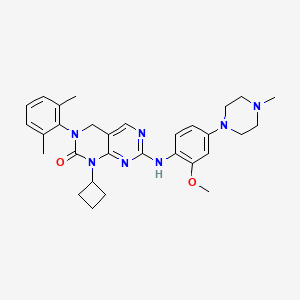
YKL-06-061
Übersicht
Beschreibung
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .
Molecular Structure Analysis
The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .Physical And Chemical Properties Analysis
YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .Wissenschaftliche Forschungsanwendungen
Importance of Scientific Research : Scientific research probes the deepest mysteries of the universe and creates technologies that benefit humanity. It plays a crucial role in understanding complex phenomena and in the development of new applications and technologies (Press, 2013).
Bibliometric Analysis in Research : The use of bibliometric analysis, such as the Y-index, can be instrumental in assessing the scientific achievements of authors, institutions, and countries, which is a crucial aspect in understanding the impact and reach of scientific research (Shao, Chien & Jang, 2022).
Advancements in Materials Science : Research in areas such as plasmon-exciton coupling in nanodisk arrays contributes significantly to the field of materials science, which could be relevant to understanding the applications of compounds like YKL-06-061 (Zheng et al., 2010).
Machine Learning in Scientific Research : The use of machine learning and AI technologies in handling large-scale experimental data is becoming increasingly important. This technology can automate parts of the data pipeline and help find new scientific discoveries (Hey, Butler, Jackson & Thiyagalingam, 2019).
Youth Engagement in Science : Programs like the Young Scientist Program aim to broaden science literacy and recruit talent for the scientific future, highlighting the importance of early engagement in scientific research (Chiappinelli et al., 2016).
Scientific Knowledge in Education : Insights from the sociology of scientific knowledge can inform science education research and teaching practices, which is important for the development of future researchers (Meyer & Avery, 2010).
Role of YKL-40 in Medical Research : YKL-40 is a marker associated with poorer clinical outcomes in glioblastoma, which may imply its significance in certain types of medical research (Pelloski et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132992144 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




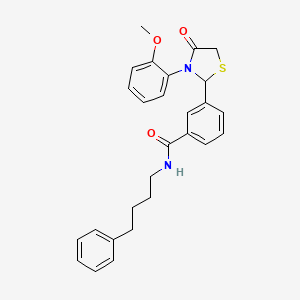
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)
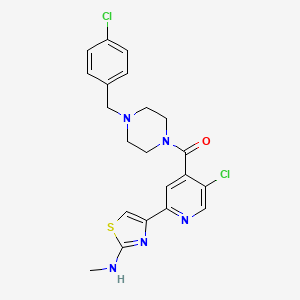
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
